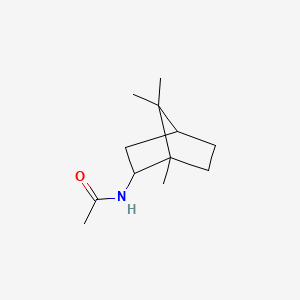![molecular formula C23H23ClN6O5 B11974728 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11974728.png)
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule with potential applications in various scientific fields. This compound features a purine core, which is a common structure in many biologically active molecules, including nucleotides and certain pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the purine core: This can be achieved through a series of condensation reactions involving appropriate amines and aldehydes.
Introduction of the chlorophenoxy group: This step often involves nucleophilic substitution reactions where a chlorophenol derivative reacts with an appropriate electrophile.
Hydroxypropylation: This step involves the addition of a hydroxypropyl group to the purine core, typically through an alkylation reaction.
Hydrazinylation and methoxybenzylidene formation: This involves the reaction of the intermediate with hydrazine derivatives and subsequent condensation with methoxybenzaldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theophylline: A purine derivative used in respiratory medicine.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer.
Uniqueness
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C23H23ClN6O5 |
|---|---|
Molekulargewicht |
498.9 g/mol |
IUPAC-Name |
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C23H23ClN6O5/c1-29-20-19(21(32)27-23(29)33)30(12-16(31)13-35-18-9-5-15(24)6-10-18)22(26-20)28-25-11-14-3-7-17(34-2)8-4-14/h3-11,16,31H,12-13H2,1-2H3,(H,26,28)(H,27,32,33)/b25-11+ |
InChI-Schlüssel |
JKWJAMULSDLCHF-OPEKNORGSA-N |
Isomerische SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=C(C=C3)OC)CC(COC4=CC=C(C=C4)Cl)O |
Kanonische SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)OC)CC(COC4=CC=C(C=C4)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-chlorobenzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]-1H,2H,3H-imidazo[4,5-b]quinoxaline](/img/structure/B11974659.png)

![2-ethoxy-6-((E)-{[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11974667.png)
![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11974673.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11974683.png)
![2-((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)-N-(4-methoxyphenyl)acetamide](/img/structure/B11974688.png)
![4-{[4-hydroxy-2-oxo-6-phenyl-4-(trifluoromethyl)hexahydropyrimidin-5-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B11974692.png)

![DI(Tert-butyl) 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11974703.png)



